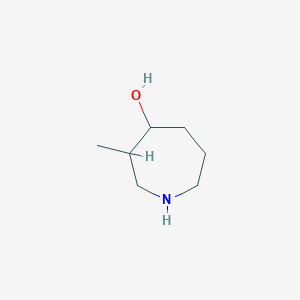

3-Methylazepan-4-ol

描述

3-Methylazepan-4-ol is a heterocyclic organic compound featuring a seven-membered azepane ring with a methyl group at the third carbon (C3) and a hydroxyl group at the fourth carbon (C4). Azepane derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates and bioactive scaffolds .

属性

分子式 |

C7H15NO |

|---|---|

分子量 |

129.20 g/mol |

IUPAC 名称 |

3-methylazepan-4-ol |

InChI |

InChI=1S/C7H15NO/c1-6-5-8-4-2-3-7(6)9/h6-9H,2-5H2,1H3 |

InChI 键 |

NARICJFPDYCNRD-UHFFFAOYSA-N |

规范 SMILES |

CC1CNCCCC1O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazepan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,6-hexanediamine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield this compound. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and automated systems helps in maintaining consistent quality and efficiency. The compound is typically purified through distillation or crystallization techniques to achieve the desired purity levels.

化学反应分析

Types of Reactions

3-Methylazepan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methylazepan-4-one.

Reduction: Formation of 3-methylazepan-4-amine.

Substitution: Formation of various substituted azepane derivatives.

科学研究应用

3-Methylazepan-4-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role as a building block for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Methylazepan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes and lead to specific physiological effects. The exact pathways and targets depend on the context of its application and the specific derivatives used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Methylazepan-4-ol with three related compounds:

*Calculated based on molecular formula.

Key Observations:

Functional and Application Differences

- 1-Methylazepan-4-ol : Primarily used as a research chemical, its C1 methyl group may influence ring conformation, affecting interactions in catalytic or biological systems .

- 3-Methylazepan-3-ol hydrochloride : The hydrochloride salt form improves bioavailability, making it relevant for active pharmaceutical ingredients (APIs) and agrochemicals .

- 4-Phenylazepan-4-ol : The phenyl group’s electron-withdrawing effects could stabilize intermediates in organic synthesis, though specific applications require further study .

生物活性

3-Methylazepan-4-ol is a cyclic amine compound that has garnered interest in various fields of biological research, particularly for its potential pharmacological properties. This article explores the biological activities of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring structure with a hydroxyl group and a methyl substituent. Its molecular formula is , and it has a molar mass of approximately 129.20 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro tests have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated using carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Effects of this compound

| Dose (mg/kg) | Inhibition Percentage (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

The results indicate that higher doses significantly reduce inflammation, suggesting potential therapeutic applications in treating inflammatory conditions.

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer), this compound showed promising results. The compound exhibited selective cytotoxicity with lower IC50 values compared to conventional chemotherapeutics.

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| HeLa | 15.0 |

| A549 | >50 |

These findings highlight the potential use of this compound in cancer therapy, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

A comprehensive study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of derivatives of cyclic amines, including compounds related to this compound. The study found that modifications to the azepane ring significantly influenced the biological activity, suggesting avenues for optimizing efficacy through structural alterations .

Another research effort focused on the molecular docking studies of azepane derivatives, demonstrating how these compounds interact with specific biological targets associated with antimicrobial activity. This computational approach aids in predicting the binding affinity and helps guide future synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。